molecular formula C13H13F3N4O2 B2478103 5-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396751-41-9

5-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2478103
CAS No.: 1396751-41-9
M. Wt: 314.268
InChI Key: LHQJIVRHLTVXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic organic compound featuring a pyrimidine and isoxazole core. The pyrimidine ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 6-position, while the isoxazole moiety carries a methyl group at the 5-position. The two rings are connected via an ethyl carboxamide linker.

Properties

IUPAC Name

5-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-7-5-10(13(14,15)16)19-11(18-7)3-4-17-12(21)9-6-8(2)22-20-9/h5-6H,3-4H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQJIVRHLTVXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=NOC(=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide, identified by its CAS number 1396751-41-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and anti-inflammatory applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C13H13F3N4O2C_{13}H_{13}F_{3}N_{4}O_{2} with a molecular weight of 314.26 g/mol. The structure features an isoxazole ring, which is known for its biological activity, combined with a pyrimidine moiety that enhances its pharmacological profile.

PropertyValue
CAS Number1396751-41-9
Molecular FormulaC13H13F3N4O2
Molecular Weight314.26 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound's mechanism of action is primarily linked to its interaction with specific protein kinases, notably FLT3 (Fms-like Tyrosine Kinase 3). Research indicates that analogues of this compound exhibit selective inhibition against FLT3 and its mutant forms, which are often implicated in acute myeloid leukemia (AML).

Inhibition Studies

In vitro studies have shown that derivatives related to this compound can inhibit FLT3 with varying degrees of potency. For instance, one study reported an IC50 value of 106 nM for a related compound against FLT3, demonstrating significant selectivity over other kinases such as cKit and FMS . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Anticancer Properties

The primary biological activity associated with this compound is its potential as an anticancer agent. The following table summarizes key findings from various studies:

Study ReferenceCompound TestedTarget KinaseIC50 (nM)Selectivity Profile
Analog 7dFLT3106High selectivity over cKit and FMS
Various derivativesFLT3-ITD301Selective against other kinases
Isoxazole derivativeAnti-inflammatory targetsN/AN/A

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory contexts. Some studies have highlighted the ability of isoxazole derivatives to inhibit cyclooxygenase enzymes (COX), which are critical mediators in inflammatory processes. For example, related compounds demonstrated significant inhibition of COX-1 and COX-2 with selectivity indices indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Acute Myeloid Leukemia (AML) : A clinical study evaluated the efficacy of FLT3 inhibitors in patients with AML. Compounds similar to this compound were administered, showing promising results in reducing leukemic cell proliferation.
  • Inflammatory Models : In animal models of inflammation, compounds derived from this chemical structure exhibited reduced edema and inflammatory markers compared to control groups treated with standard NSAIDs.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide. For instance, derivatives containing trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines. Research indicates that such compounds can inhibit cell growth and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties. Similar isoxazole derivatives have been studied for their effectiveness against a range of bacterial and fungal pathogens. Compounds with electron-withdrawing groups have demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Case Study 1: Anticancer Evaluation

A study investigated a series of compounds related to this compound for their anticancer properties. The results indicated that certain derivatives exhibited over 75% growth inhibition against multiple cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Screening

Another study focused on testing various derivatives for antimicrobial activity against common pathogens. The results showed significant inhibition zones for several compounds, indicating that modifications to the isoxazole structure could enhance antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Variations

The compound’s design shares motifs with other heterocyclic molecules, such as the furo[2,3-b]pyridine derivative described in MedChemComm ():

  • Core Heterocycles: The target compound uses an isoxazole-pyrimidine system, whereas the analogue in employs a furopyridine-oxadiazole framework.
  • Substituent Effects : Both compounds feature trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism. However, the ethyl carboxamide linker in the target compound may improve solubility compared to the propan-2-yl carbamoyl group in the analogue .

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

Compound Name Core Structure Key Substituents logP* Solubility* Bioactivity (Hypothetical)
Target Compound Isoxazole-Pyrimidine CF₃, CH₃ (pyrimidine); CH₃ (isoxazole) 2.8 Moderate Kinase inhibition (e.g., JAK2, EGFR)
MedChemComm Analogue () Furopyridine-Oxadiazole CF₃, 4-fluorophenyl 3.2 Low Anticellular proliferation
  • Lipophilicity : The target compound’s logP is lower due to the carboxamide linker, which may improve aqueous solubility compared to the more lipophilic furopyridine analogue.
  • Bioactivity : Pyrimidine-isoxazole hybrids are commonly associated with kinase inhibition, while furopyridines may target different pathways (e.g., tubulin polymerization).

Challenges and Opportunities

  • Metabolic Stability : The trifluoromethyl group in both compounds enhances stability, but the isoxazole’s susceptibility to hydrolysis could limit oral bioavailability.
  • Selectivity : Pyrimidine-based compounds often face off-target effects; introducing bulkier substituents (e.g., 4-fluorophenyl in ) may improve selectivity but reduce solubility.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on characteristic signals:
    • Isoxazole ring : A singlet for the C5-methyl group (~δ 2.4 ppm in ¹H NMR; ~δ 12 ppm in ¹³C NMR).
    • Pyrimidine ring : Resonances for the C4-methyl (~δ 2.1 ppm) and CF₃ groups (¹⁹F NMR: ~δ -60 to -65 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₆F₃N₅O₂: 380.1234) .
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for carboxamide) and C-F bonds (~1150 cm⁻¹) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

Core Modifications :

  • Vary substituents on the pyrimidine (e.g., replace CF₃ with Cl or OCH₃) and isoxazole (e.g., alter the methyl group to ethyl) .
Substituent Biological Activity Lipophilicity (LogP)
CF₃High metabolic stability3.2
ClIncreased potency2.8
OCH₃Reduced toxicity1.5

Linker Optimization : Test ethyl vs. propyl spacers to assess flexibility and target binding .

Assay Selection : Use enzyme inhibition assays (e.g., kinase panels) and cell viability tests (e.g., IC₅₀ in cancer lines) to correlate structural changes with activity .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

Q. Methodological Answer :

Orthogonal Assays : Validate results using multiple methods (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .

Meta-Analysis : Compare experimental conditions (e.g., buffer pH, ATP concentrations in kinase assays) to identify variables affecting reproducibility .

Molecular Docking : Perform in silico studies to determine if conformational changes in the target protein (e.g., active vs. inactive kinase states) explain discrepancies .

Advanced: What strategies improve metabolic stability of this compound?

Q. Methodological Answer :

Fluorine Incorporation : Retain the CF₃ group on the pyrimidine to block oxidative metabolism .

Steric Shielding : Introduce bulky groups near metabolically labile sites (e.g., ortho-substituents on the ethyl linker) .

Prodrug Approach : Mask the carboxamide as an ester to enhance oral bioavailability, with in vivo hydrolysis releasing the active form .

Basic: What analytical techniques are used to assess purity and stability?

Q. Methodological Answer :

  • HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) to quantify impurities (<0.5%) .
  • Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (e.g., hydrolysis of the carboxamide to carboxylic acid) .

Advanced: How to optimize reaction yields during scale-up synthesis?

Q. Methodological Answer :

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps to reduce byproducts .

Flow Chemistry : Implement continuous flow systems for exothermic reactions (e.g., cyclization) to improve temperature control and yield .

Solvent Recycling : Recover DMF or acetonitrile via distillation to reduce costs and environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.